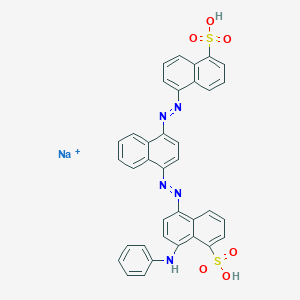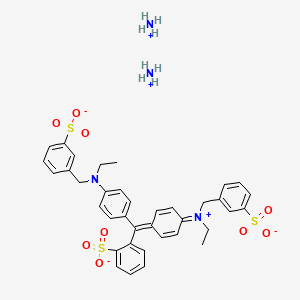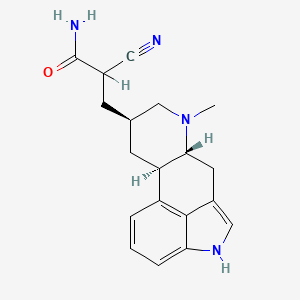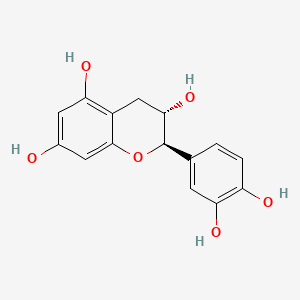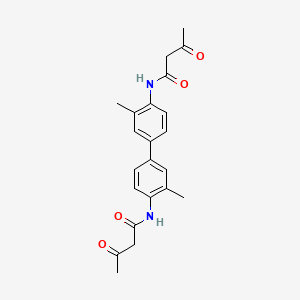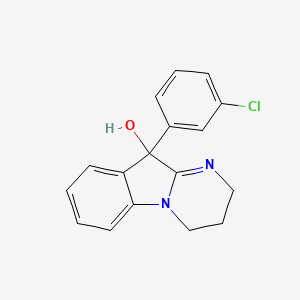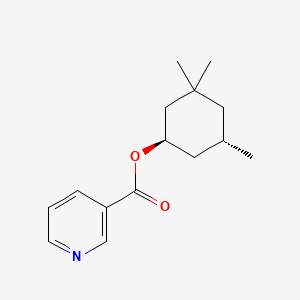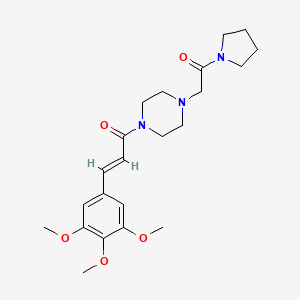
Cinepazide
Descripción general
Descripción
Mecanismo De Acción
Cinepazide ejerce sus efectos potenciando los receptores A2 de adenosina, lo que lleva a la vasodilatación . Este mecanismo implica la relajación de los músculos lisos vasculares, lo que resulta en un aumento del flujo sanguíneo y una reducción de la resistencia vascular. El compuesto también mejora los efectos de la adenosina y el monofosfato cíclico de adenosina (AMPc), contribuyendo aún más a sus propiedades vasodilatadoras .
Análisis Bioquímico
Biochemical Properties
Cinepazide interacts with A2 adenosine receptors, potentiating their effects . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The interaction between this compound and these receptors plays a crucial role in its biochemical activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It appears to exert these effects by influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with A2 adenosine receptors . By potentiating these receptors, this compound can influence various cellular and molecular processes, including enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, in a study involving patients with acute ischemic stroke, this compound was found to improve neurological function and promote functional recovery over a period of 90 days .
Metabolic Pathways
Given its interaction with A2 adenosine receptors, it is likely that this compound is involved in adenosine-related metabolic pathways .
Subcellular Localization
Given its interaction with A2 adenosine receptors, which are typically located on the cell membrane, it is likely that this compound localizes to this area of the cell .
Métodos De Preparación
La síntesis del maleato de cinepazida involucra varios pasos. Un método común incluye la reacción del cloruro de 3,4,5-trimetoxicinamoílo con 1-[(1-pirrolidincarbonilmetil)]piperazina . Las condiciones de reacción generalmente involucran el uso de agua purificada, agitación y lavado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Cinepazida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, conduciendo a la formación de derivados oxidados.
Reducción: Cinepazida puede reducirse para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, a menudo usando reactivos comunes como halógenos o grupos alquilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios halógenos para reacciones de sustitución. Los principales productos formados dependen de la reacción y las condiciones específicas aplicadas .
Aplicaciones Científicas De Investigación
Cinepazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran vasodilatadores y sus mecanismos.
Medicina: Se ha demostrado que la inyección de maleato de cinepazida mejora la función neurológica y las actividades de la vida diaria en pacientes con accidente cerebrovascular isquémico agudo También se utiliza en el tratamiento de la insuficiencia cardíaca, trastornos del equilibrio, enfermedad cerebrovascular y complicaciones vasculares de la diabetes.
Industria: Cinepazida se utiliza en la industria farmacéutica para la producción de fármacos vasodilatadores.
Comparación Con Compuestos Similares
. Compuestos similares incluyen:
Ésteres de cinamato: Estos compuestos comparten una estructura similar, pero pueden tener diferentes propiedades farmacológicas.
Éteres de pirogalol: Estos compuestos también tienen efectos vasodilatadores, pero difieren en su estructura química y mecanismo de acción.
Piperazinas: Esta clase incluye varios compuestos con diversas actividades farmacológicas, incluida la vasodilatación.
Cinepazida es única en su potenciación específica de los receptores A2 de adenosina, lo que la distingue de otros vasodilatadores .
Propiedades
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDFXMNPQNBDU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112229 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88197-48-2, 23887-46-9 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinepazide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinepazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinepazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINEPAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cinepazide?
A1: While the exact mechanism of action is not fully elucidated, research suggests that this compound exerts its effects primarily through vasodilation. This means it relaxes the smooth muscle cells within blood vessel walls, leading to widening of the vessels and improved blood flow [].
Q2: Does this compound affect the central nervous system?
A2: Research suggests that this compound may have some effects on the central nervous system. Studies in rats have shown that it can selectively stimulate the functional activity of serotonin neurons in the brain, particularly under hypoxic conditions [].
Q3: How does this compound compare to other vasodilators like Cinnarizine and Papaverine in terms of its effects on regional blood flow?
A3: Studies in anesthetized dogs have shown that while all three drugs increase vertebral blood flow, they differ in their effects on other vascular beds. This compound, unlike Cinnarizine and Papaverine, produced a marked increase in mesenteric blood flow and a decrease in renal blood flow [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C21H29N3O5, and its molecular weight is 403.48 g/mol [].
Q5: What is the impact of metal chelators and stabilizers on the stability of this compound maleate injection?
A5: Research indicates that the addition of metal chelators and stabilizers to this compound maleate injection can enhance its stability during production and storage. These additives help to reduce the formation of undesirable degradation products like this compound oxynitride and this compound cis-isomer [, ].
Q6: What are the primary routes of this compound metabolism and excretion in humans?
A6: Research indicates that this compound undergoes extensive metabolism in the liver, primarily through O-demethylation and conjugation reactions. The metabolites are then excreted mainly in the urine, with unchanged this compound being the major component in human urine [, ].
Q7: How is this compound absorbed after oral administration in humans?
A7: Studies have shown that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. The extent of absorption appears to be relatively high, with approximately 57.6% of an oral dose being excreted in urine within 24 hours [].
Q8: What is the impact of multiple-dose administration on the pharmacokinetics of this compound?
A8: Multiple-dose studies in humans have shown that this compound exhibits predictable pharmacokinetic behavior upon repeated administration. The peak and valley plasma levels after multiple doses were found to be consistent with those predicted using a one-compartment pharmacokinetic model [].
Q9: Has this compound shown efficacy in animal models of cerebral ischemia?
A9: Yes, this compound has demonstrated potential benefits in animal models of cerebral ischemia. Studies in rats have shown that it can reduce infarct volume and improve neurological outcomes after middle cerebral artery occlusion [, ].
Q10: What are the observed effects of this compound on blood pressure in patients with acute ischemic stroke?
A10: A recent study investigating the effects of this compound maleate injection on blood pressure in patients with acute ischemic stroke and hypertension found no significant difference in blood pressure management between the this compound group and the control group [].
Q11: Are there any known hematological adverse reactions associated with this compound?
A11: Yes, this compound has been associated with hematological adverse reactions, including leucopenia, agranulocytosis, and thrombocytopenia. These reactions appear to be dose-dependent and may manifest as fever or other symptoms []. Careful hematological monitoring is recommended during this compound therapy.
Q12: What safety profile has been observed with this compound in clinical trials for severe decompensated heart failure?
A12: Clinical trials investigating this compound in patients with severe decompensated heart failure have reported a relatively favorable safety profile. While some adverse effects, such as hypokalemia, hypotension, and ventricular premature beats, were observed, they were generally mild and less frequent compared to the control group receiving Dobutamine [, ].
Q13: Are there any known drug interactions associated with this compound?
A13: While specific drug interactions have not been extensively studied, caution should be exercised when combining this compound with other medications that affect blood pressure or blood clotting. It is always advisable to consult with a healthcare professional regarding potential drug interactions.
Q14: What analytical methods are commonly used to quantify this compound in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the quantification of this compound in biological matrices like plasma and urine [, , ].
Q15: Has the environmental impact of this compound been assessed?
A15: Currently, there is limited information available regarding the environmental impact and degradation of this compound. Further research is necessary to assess its potential ecotoxicological effects and develop appropriate waste management strategies [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


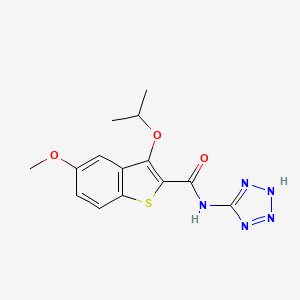
![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)
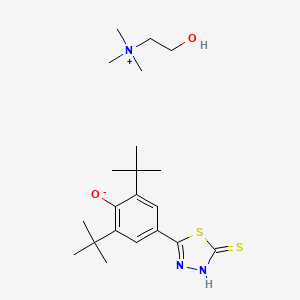
![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)
